N-Nitroso-N-ethylaniline
Overview
Description
N-Nitroso-N-ethylaniline: is an organic compound with the chemical formula C8H10N2O . It is a clear amber or yellow liquid that is insoluble in water but soluble in organic solvents such as alcohols and ethers . This compound is known for its applications in various fields, including the dye industry and pharmaceutical research.
Mechanism of Action
Target of Action
N-Nitroso-N-ethylaniline is a type of N-nitrosamine . N-nitrosamines are known to be genotoxic and carcinogenic . They are capable of reacting with DNA to form covalent addition products (DNA adducts) that play a central role in carcinogenesis .
Mode of Action
This compound, like other N-nitrosamines, undergoes metabolic activation by cytochrome P450 monooxygenases . This metabolic activation results in the formation of electrophiles that can readily react with DNA . The interaction of these electrophiles with DNA leads to the formation of DNA adducts .
Biochemical Pathways
The DNA adducts formed by the action of this compound can affect various DNA repair pathways . These include base excision repair, direct damage reversal by MGMT and ALKBH, as well as nucleotide excision repair . These pathways play crucial roles in protecting against the genotoxic and carcinogenic effects of N-nitrosamines .
Pharmacokinetics
It is known that this compound is insoluble in water , which could impact its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of DNA adducts .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be combustible and may form explosive mixtures with air when heated . It is also known to react with strong oxidizing agents, metal salts, peroxides, and sulfides . Therefore, the environment in which this compound is present can significantly influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
N-Nitroso-N-ethylaniline is a synthetic intermediate in the synthesis of 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones as antagonists of chemokine (C-X-C motif) receptor 2 (CXCR2)
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well studied. It has been shown to be non-carcinogenic in a survival assay using 2FR 4 50 Rauscher leukemia virus-infected rat embryo cultures .
Molecular Mechanism
It is known to be a synthetic intermediate in the synthesis of 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones as antagonists of CXCR2
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitrosation of N-ethylaniline: The most common method involves the nitrosation of N-ethylaniline using nitrous acid.
Dealkylative N-nitrosation: Another method involves the dealkylative N-nitrosation of N,N-dialkylaniline derivatives.
Industrial Production Methods: Industrial production of N-Nitroso-N-ethylaniline often involves large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The process typically includes steps for purification and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon, or metal hydrides such as lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Nitroso compounds and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Compounds with different functional groups replacing the nitroso group.
Scientific Research Applications
Chemistry: N-Nitroso-N-ethylaniline is used as a reagent in organic synthesis, particularly in the preparation of nitroso compounds and other nitrogen-containing derivatives .
Biology and Medicine: This compound is studied for its potential biological activities, including its role as a carcinogen. It is used in research to understand the mechanisms of nitrosamine-induced carcinogenesis .
Industry: In the dye industry, this compound is used in the synthesis of azo dyes and other colorants. It is also used as a stabilizer in nitrate ester-based energetic materials .
Comparison with Similar Compounds
- N-Nitroso-N-methylaniline
- N-Nitroso-N-phenylaniline
- N-Nitroso-N-propylaniline
Comparison: N-Nitroso-N-ethylaniline is unique due to its specific ethyl group, which influences its reactivity and biological activity. Compared to N-Nitroso-N-methylaniline, which has a methyl group, this compound exhibits different reactivity patterns and biological effects. Similarly, the presence of different alkyl groups in N-Nitroso-N-phenylaniline and N-Nitroso-N-propylaniline results in variations in their chemical and biological properties .
Properties
IUPAC Name |
N-ethyl-N-phenylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-10(9-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRXVZXYLBWKRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Record name | N-NITROSO-N-ETHYLANILINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5025786 | |
Record name | N-Nitroso-N-ethylaniline | |
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Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-nitroso-n-ethylaniline appears as clear amber or yellow liquid. (NTP, 1992) | |
Record name | N-NITROSO-N-ETHYLANILINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20794 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
266 °F at 760 mmHg (NTP, 1992) | |
Record name | N-NITROSO-N-ETHYLANILINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20794 | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | N-NITROSO-N-ETHYLANILINE | |
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Density |
1.0874 (NTP, 1992) - Denser than water; will sink | |
Record name | N-NITROSO-N-ETHYLANILINE | |
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CAS No. |
612-64-6 | |
Record name | N-NITROSO-N-ETHYLANILINE | |
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Record name | N-Nitroso-N-ethylaniline | |
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Record name | Ethyl-N-nitrosoaniline, N- | |
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Record name | N-Nitroso-N-ethylaniline | |
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Record name | N-Nitroso-N-ethylaniline | |
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Record name | N-ethyl-N-nitrosoaniline | |
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Record name | ETHYL-N-NITROSOANILINE, N- | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the photochemical properties of N-Nitroso-N-ethylaniline?
A1: this compound exhibits photochromism in aqueous solutions when exposed to UV light (253.7 nm). [] This means it undergoes a reversible color change upon light exposure. The process involves a cis-trans isomerization, where the unstable photoproduct reverts back to the original compound both photochemically and thermally. [] The quantum yields for the forward and backward reactions are 0.23 and 0.58, respectively. []
Q2: How does the chemical behavior of this compound differ in alcoholic solutions compared to aqueous solutions?
A2: While this compound exhibits photochromism in aqueous solutions, its behavior changes in alcoholic solutions. In the absence of oxygen, the primary reaction pathway shifts towards the formation of N-ethylaniline. [] This difference highlights the influence of the solvent environment on the compound's reactivity.
Q3: Are there analytical methods to separate and detect this compound, particularly in complex mixtures?
A3: Yes, chromatographic techniques are effective for separating this compound and its nitro derivatives from complex mixtures like propellant explosives. [] This separation, followed by absorptiometric determination using the α-naphthylamine reaction, allows for quantifying the compound. [] This method has proven valuable in understanding the aging mechanisms of propellants stabilized with symmetrical diethyldiphenylurea. []
Q4: Are there any known isomers of this compound relevant to propellant degradation?
A5: Research has identified two isomeric forms of 2-Nitro-N-nitroso-N-ethylaniline as products of stabilizer degradation in propellants. [] Understanding the formation and properties of these isomers is crucial for assessing the long-term stability and safety of propellants.
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